molecular formula C10H6F3N3O3 B13899979 3-(4-nitrophenoxy)-5-(trifluoromethyl)-1H-pyrazole

3-(4-nitrophenoxy)-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B13899979
M. Wt: 273.17 g/mol
InChI Key: WTYBOCRXGHKKIJ-UHFFFAOYSA-N
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Description

3-(4-nitrophenoxy)-5-(trifluoromethyl)-1H-pyrazole is a chemical compound characterized by the presence of a nitrophenoxy group and a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenoxy)-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 4-nitrophenol with 3,5-bis(trifluoromethyl)pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-nitrophenoxy)-5-(trifluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The trifluoromethyl group can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(4-nitrophenoxy)-5-(trifluoromethyl)-1H-pyrazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-nitrophenoxy)-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitrophenoxy and trifluoromethyl groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-nitrophenoxy)-5-(trifluoromethyl)-1H-pyrazole is unique due to the combination of its nitrophenoxy and trifluoromethyl groups attached to a pyrazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H6F3N3O3

Molecular Weight

273.17 g/mol

IUPAC Name

3-(4-nitrophenoxy)-5-(trifluoromethyl)-1H-pyrazole

InChI

InChI=1S/C10H6F3N3O3/c11-10(12,13)8-5-9(15-14-8)19-7-3-1-6(2-4-7)16(17)18/h1-5H,(H,14,15)

InChI Key

WTYBOCRXGHKKIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=NNC(=C2)C(F)(F)F

Origin of Product

United States

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